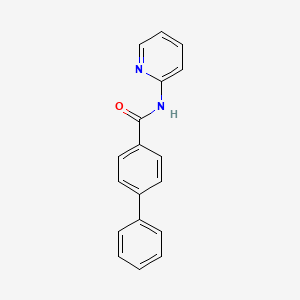

![molecular formula C15H22N2O3S B5549073 N-cyclohexyl-4-{[(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5549073.png)

N-cyclohexyl-4-{[(methylsulfonyl)amino]methyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-cyclohexyl-4-{[(methylsulfonyl)amino]methyl}benzamide involves complex chemical processes, focusing on the optimization of core scaffold components to achieve desired biological activities. For instance, the design and synthesis of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 highlight the intricate process of modifying benzamide and central ring components to achieve in vivo activity in a rodent model (Cioffi et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds is meticulously analyzed to understand their biological efficacy and interaction with biological targets. Crystal structure and Hirshfeld surface analysis, for example, provide insights into the molecular interactions and stability of the compound, which are crucial for its biological activity and pharmacokinetic properties (Etsè et al., 2019).

Chemical Reactions and Properties

Compounds like this compound undergo various chemical reactions that define their chemical properties. The synthesis processes often involve reactions such as diazotization, Sandmeyer reaction, oxidation, esterification, and methylation, which collectively contribute to the compound's functional versatility and potential as a pharmacological agent (Yang Jian-she, 2009).

Scientific Research Applications

Synthesis Techniques

One area of research involves the development of synthesis techniques for compounds with structural similarities or functionalities to N-cyclohexyl-4-{[(methylsulfonyl)amino]methyl}benzamide. For instance, a study by Vedejs and Kongkittingam (2000) described the solution-phase synthesis of a hindered N-methylated tetrapeptide using Bts-protected amino acid chlorides, highlighting efficient coupling and methylation steps allowing purification by extraction (Vedejs & Kongkittingam, 2000). Similarly, Sañudo et al. (2006) synthesized 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, introducing a new class of cyclic dipeptidyl ureas, showing the versatility of sulfonamide group applications in synthetic chemistry (Sañudo et al., 2006).

Material Science Applications

In material science, the synthesis and characterization of novel polymers for applications such as water purification and desalination have been explored. Padaki et al. (2012) investigated the synthesis of poly sulphonyl amino benzamide (PSAB) and methyalated poly sulphonyl amino benzamide (mPSAB) polymer, focusing on their use in polysulfone composite membranes for sea water desalination. These membranes demonstrated significant salt rejection rates, indicating the compound's potential utility in enhancing water purification technologies (Padaki et al., 2012).

Biological and Medicinal Chemistry

In the realm of biological and medicinal chemistry, research has been directed towards evaluating the biological activity of sulfonamide derivatives. Konovalova et al. (2021) synthesized N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides and assessed their antimicrobial properties. Although the study showed low activity against certain bacteria and fungi, it underlines the ongoing interest in sulfonamide derivatives for potential antibacterial and antifungal applications (Konovalova et al., 2021).

properties

IUPAC Name |

N-cyclohexyl-4-(methanesulfonamidomethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-21(19,20)16-11-12-7-9-13(10-8-12)15(18)17-14-5-3-2-4-6-14/h7-10,14,16H,2-6,11H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBATXOJBTZLBHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CC=C(C=C1)C(=O)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5548998.png)

![1-[(2-pyrimidinyloxy)acetyl]azepane](/img/structure/B5549002.png)

![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B5549007.png)

![(4-{[4-(methylsulfonyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5549027.png)

![4-methyl-N-{2,2,2-tribromo-1-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5549033.png)

![2,2'-[(4-methoxy-6-methyl-2-pyrimidinyl)imino]diethanol](/img/structure/B5549040.png)

![methyl 4-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoate](/img/structure/B5549046.png)

![4-methyl-2-[2-(2-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5549056.png)

![5-{4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5549059.png)

![N-(3-fluorophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B5549062.png)

![2-(2-chloro-4-fluorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5549077.png)

![4-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5549083.png)